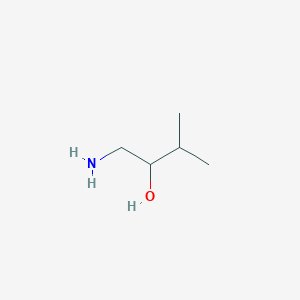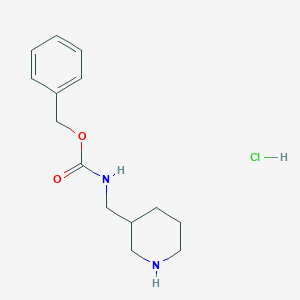
6-bromo-1-methyl-1H-indazole
Übersicht
Beschreibung
6-Bromo-1-methyl-1H-indazole is a derivative of the indazole class, which is a heterocyclic compound featuring a pyrazole ring fused to a benzene ring. Indazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications. The specific bromo and methyl substitutions on the indazole core structure can influence the compound's reactivity and interaction with biological targets .
Synthesis Analysis
The synthesis of indazole derivatives can involve various strategies, including 1,3-dipolar cycloadditions, as seen in the preparation of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone and p-toluquinone . The cycloaddition process can yield regioisomers, which can then be further modified through reactions with halogens such as bromine to introduce bromo substituents at specific positions on the indazole ring . Additionally, the transformation of benzotriazocin-ones into indazole derivatives through ring contractions has been reported, which could be a relevant method for synthesizing certain indazole compounds .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be elucidated using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as single-crystal X-ray diffraction studies . These methods provide detailed information about the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For instance, the crystal structure of a closely related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, has been determined, revealing its monoclinic space group and unit cell dimensions .
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including N-acyl condensation, epoxidation, and degradative oxidation . These reactions can be used to modify the indazole core and introduce different substituents, which can significantly alter the compound's chemical properties and biological activity. The reactivity of the indazole ring can also be exploited in the synthesis of more complex molecules, such as those involving propargyl–allenyl isomerization and 6π-electrocyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be influenced by the nature of the substituents and the overall molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application in biological systems. The introduction of a bromo substituent can increase the molecular weight and potentially affect the lipophilicity of the compound, which in turn can influence its pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Regiospecific Synthesis Applications
- Synthesis Techniques : A study by Dandu et al. (2007) reports on the regiospecific synthesis of 5-(1H-indol-2-yl)-1- and 2-methyl-6,7-dihydro-2H-indazole isomers. This highlights the compound's utility in creating specific isomers for chemical research and applications (Dandu et al., 2007).
Structural and Molecular Analysis
- Crystal and Molecular Structure : Research by Cabildo et al. (2011) involves the characterization of 3-Bromo-1-methyl-7-nitro-1H-indazole and related compounds using X-ray diffraction and NMR spectroscopy. This demonstrates the compound's role in aiding the understanding of molecular structures (Cabildo et al., 2011).
Antibacterial Activity
- Antibacterial Properties : A study by Brahmeshwari et al. (2014) explores the antibacterial activity of substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles. This indicates potential applications in the development of new antibacterial agents (Brahmeshwari et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Indazole-containing derivatives, including 6-bromo-1-methyl-1H-indazole, represent one of the most important heterocycles in drug molecules . They have attracted considerable attention from chemists due to their significant pharmacological activities and serve as structural motifs in drug molecules . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities .
Wirkmechanismus
Target of Action
6-Bromo-1-methyl-1H-indazole is a type of indazole derivative . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . They also play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate the activity of certain kinases, including chk1, chk2, and sgk . This interaction with its targets can lead to changes in cellular processes, potentially contributing to its medicinal effects.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving the kinases it targets. For instance, the inhibition of phosphoinositide 3-kinase δ can affect various cellular processes, including cell growth and survival, protein synthesis, and cellular trafficking . Similarly, the inhibition of CHK1 and CHK2 kinases can influence cell cycle progression and DNA damage response .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with multiple targets. For instance, its anticancer activity could result from its ability to inhibit cell growth and induce cell cycle arrest . Additionally, its antioxidant activities have been demonstrated in a study where it showed significant OH radical scavenging activities .
Eigenschaften
IUPAC Name |
6-bromo-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVSOIGNROPKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626440 | |
| Record name | 6-Bromo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
590417-94-0 | |
| Record name | 6-Bromo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1-methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


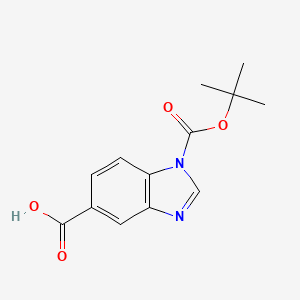




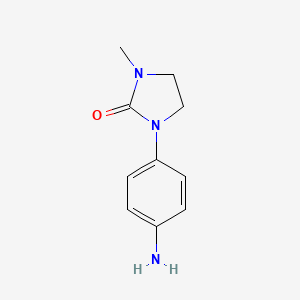



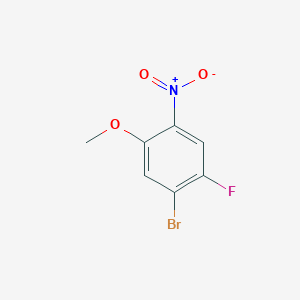
![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)
